molecular formula C33H64O B1435304 (Z)-tritriacont-24-en-16-one CAS No. 71177-09-8

(Z)-tritriacont-24-en-16-one

Cat. No.: B1435304
CAS No.: 71177-09-8
M. Wt: 476.9 g/mol
InChI Key: ZBKYELPMBUTEPO-ZCXUNETKSA-N
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Description

(Z)-tritriacont-24-en-16-one is a high-purity long-chain enone compound provided as a research chemical for laboratory use. This molecule features a 33-carbon chain with a (Z)-configuration double bond at the 24th carbon and a ketone group at the 16th carbon. Compounds of this structural class, particularly long-chain ketones and alkenes, are of significant interest in the study of plant epicuticular waxes and their chemotaxonomic applications . While the specific biological activity and research applications of this compound are not yet fully characterized, structurally similar molecules are investigated for their role in plant defense mechanisms, surface waterproofing, and as taxonomic markers in plant species differentiation . Researchers may utilize this compound as an analytical standard in chromatography and mass spectrometry, or as a building block in organic synthesis. The precise mechanism of action for this specific compound in biological systems is an area for further scientific investigation. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(Z)-tritriacont-24-en-16-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H64O/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-33(34)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18H,3-16,19-32H2,1-2H3/b18-17-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBKYELPMBUTEPO-ZCXUNETKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)CCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)CCCCCCC/C=C\CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H64O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71177-09-8
Record name 24-Tritriaconten-16-one, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071177098
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Natural Occurrence and Biosynthetic Pathways of Z Tritriacont 24 En 16 One

Identification and Distribution in Biological Systems

Although "(Z)-tritriacont-24-en-16-one" has not been extensively cataloged in a wide array of organisms, the presence of structurally analogous long-chain ketones and tritriacontane (B1216631) derivatives in the biological world offers valuable insights into its potential distribution.

Occurrence of Related Long-Chain Ketones in Plant Waxes

The epicuticular waxes of many plants are rich sources of very-long-chain fatty acids and their derivatives, including ketones. Notably, species within the genus Dianthus are known for producing a variety of long-chain ketones, particularly β-diketones. These compounds are key components of their surface waxes and play a role in protecting the plant from environmental stressors. While not identical to "this compound," the prevalence of these long-chain ketones in Dianthus suggests that the enzymatic machinery for producing such molecules exists within this genus and potentially other related plant families.

Plant Family/GenusCompound ClassExample Compounds
Caryophyllaceae (Dianthus)β-DiketonesHentriacontane-14,16-dione (B1217690), Nonacosane-12,14-dione

Presence of Related Tritriacontane Derivatives in Various Flora and Fauna

Tritriacontane and its derivatives are not uncommon in the natural world. For instance, while specific tritriacontane ketones have not been the primary focus of phytochemical studies of Albizia amara , analyses of its leaf extracts have revealed the presence of various long-chain fatty acids and their derivatives, which are the precursors to long-chain ketones. Similarly, the leaves of Colocasia esculenta are known to be covered in a hydrophobic wax layer, which, although not fully characterized for its specific long-chain ketone content, is rich in aliphatic compounds.

Beyond the plant kingdom, beeswax is another natural source of a complex mixture of long-chain compounds, including hydrocarbons, esters, and free fatty acids. Tritriacontane is a known constituent of beeswax, indicating that insects also possess the metabolic pathways to produce these very long carbon chains.

Formation as a Molecular Indicator in Environmental Samples

Interestingly, a saturated analog of the target molecule, 16-tritriacontanone , has been identified as a molecular indicator in archaeological contexts. Studies of ancient pottery have shown that this long-chain ketone can be formed from the thermal degradation of animal fats during cooking. This abiotic formation pathway highlights a non-biological source of such compounds and underscores their stability and potential as biomarkers in environmental and archaeological samples.

Putative Biosynthetic Routes for this compound

The biosynthesis of a long-chain unsaturated ketone like "this compound" is believed to be intricately linked to the fundamental processes of fatty acid metabolism.

Elucidation of Fatty Acid Elongation and Desaturation Mechanisms

The backbone of "this compound" is a 33-carbon chain, which necessitates the involvement of fatty acid elongation (FAE) systems. In plants, very-long-chain fatty acids (VLCFAs) are synthesized in the endoplasmic reticulum by a multi-enzyme complex. This complex sequentially adds two-carbon units from malonyl-CoA to a growing acyl-CoA chain. The synthesis of a C33 backbone would require multiple cycles of this elongation process, starting from a common fatty acid precursor like palmitic acid (C16) or stearic acid (C18).

The presence of a double bond at the 24th position with a (Z)-configuration points to the action of a fatty acid desaturase enzyme. These enzymes introduce double bonds at specific positions in the fatty acid chain. The biosynthesis would likely involve the action of a specific desaturase on a saturated tritriacontanoic acid precursor or an earlier long-chain fatty acid intermediate.

Enzymatic Biotransformations Leading to Long-Chain Ketones

The final step in the biosynthesis of a long-chain ketone is the conversion of a fatty acid or its derivative into a ketone. Several enzymatic pathways have been proposed for the formation of long-chain ketones in biological systems. One plausible mechanism involves the decarboxylation of a β-keto acid. This pathway is known to be involved in the biosynthesis of β-diketones in plants. In this scenario, a very-long-chain fatty acid would first be oxidized to a β-keto acid, which is then decarboxylated to yield the final ketone.

Another potential route is through the oxidation of a secondary alcohol . A long-chain alkane could be hydroxylated at a specific position by a hydroxylase enzyme, and the resulting secondary alcohol could then be oxidized to a ketone by a dehydrogenase. While the precise enzymes responsible for the synthesis of "this compound" have yet to be identified, the fundamental building blocks and enzymatic capabilities are present in the biological world, suggesting a feasible biosynthetic pathway rooted in fatty acid metabolism.

Precursor Identification and Metabolic Flux Analysis

The biosynthesis of this compound is a multi-step process that begins with common cellular building blocks and proceeds through a series of elongation, desaturation, and oxidation reactions. Identifying the precise precursors and quantifying the efficiency of this pathway are crucial for a complete understanding of its biological significance.

Precursor Identification:

The carbon skeleton of this compound, a 33-carbon chain, strongly indicates its origin from the fatty acid synthesis pathway. The initial precursors are short-chain acyl-CoAs, primarily acetyl-CoA, which serves as the starter unit, and malonyl-CoA, which provides the two-carbon units for chain elongation.

The biosynthesis can be conceptually divided into three main stages:

Chain Elongation: The foundational long-chain saturated fatty acid is assembled by a fatty acid synthase (FAS) complex, typically yielding palmitoyl-CoA (C16:0) or stearoyl-CoA (C18:0). Subsequently, a series of membrane-bound fatty acid elongase (FAE) enzyme systems are responsible for extending these initial products to the required very-long-chain fatty acid (VLCFA) of 33 carbons. Each elongation cycle adds two carbons from a malonyl-CoA molecule. The specificity of the various elongase enzymes (ELOVL) dictates the final chain length.

Desaturation: The introduction of the cis (Z) double bond at the C-24 position is catalyzed by a specific fatty acid desaturase. These enzymes typically act on long-chain acyl-CoA substrates, and their regioselectivity determines the precise location of the double bond. It is plausible that desaturation occurs on a long-chain fatty acid precursor before the final modification to a ketone.

Ketone Formation: The formation of the ketone group at the C-16 position is likely the final major modification. This transformation is thought to occur via the hydroxylation of the specific carbon atom by a hydroxylase, followed by the oxidation of the resulting secondary alcohol to a ketone by a dehydrogenase.

The following table outlines the proposed precursors and the enzymatic reactions involved in the biosynthesis of this compound.

PrecursorIntermediate ProductEnzymatic ReactionEnzyme Class
Acetyl-CoA + Malonyl-CoAPalmitoyl-CoA (C16:0)Fatty Acid SynthesisFatty Acid Synthase (FAS)
Palmitoyl-CoA + Malonyl-CoAVery-Long-Chain Acyl-CoA (up to C33)Chain ElongationFatty Acid Elongase (FAE/ELOVL)
Tritriacosanoyl-CoA (C33:0)(Z)-Tritriacos-24-enoyl-CoADesaturationFatty Acid Desaturase
(Z)-Tritriacos-24-enoyl-CoA16-Hydroxy-(Z)-tritriacont-24-enoateHydroxylationHydroxylase
16-Hydroxy-(Z)-tritriacont-24-enoateThis compoundOxidationDehydrogenase

Metabolic Flux Analysis:

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. By employing isotopically labeled substrates, such as ¹³C-glucose or ¹³C-acetate, researchers can trace the path of carbon atoms through the metabolic network and into the final product, this compound. This provides a quantitative understanding of pathway utilization, identifies potential bottlenecks, and reveals the distribution of carbon between competing pathways.

In the context of this compound biosynthesis, an MFA study would involve feeding the producing organism with a ¹³C-labeled precursor and measuring the isotopic enrichment in the final ketone product and its intermediates. The resulting data would be used to calculate the flux through each step of the biosynthetic pathway.

Below is a hypothetical data table from a ¹³C-MFA experiment designed to investigate the biosynthesis of this compound. The relative flux is normalized to the rate of acetyl-CoA incorporation into fatty acid synthesis.

Metabolic ReactionRelative Flux (Normalized)Interpretation
Acetyl-CoA to Palmitoyl-CoA100High initial flux into fatty acid synthesis.
Palmitoyl-CoA Elongation to C3335A significant portion of C16 fatty acids is diverted to VLCFA synthesis.
Desaturation of C33 chain32Most of the C33 fatty acid is desaturated.
Hydroxylation at C-1630Efficient conversion of the unsaturated fatty acid to the alcohol intermediate.
Oxidation to Ketone28High efficiency in the final step of the pathway.
Diversion to other pathways65A majority of the initial fatty acid pool is utilized for other cellular processes.

Chemical Synthesis and Derivatization of Z Tritriacont 24 En 16 One

Synthesis of Structural Analogues and Isomers for Comparative Studies

To understand the structure-activity relationship of a potential pheromone, chemists synthesize various structural analogues and isomers. These compounds are used in biological assays (like electroantennography) to determine which structural features are essential for activity.

For (Z)-tritriacont-24-en-16-one, analogues can be created by:

Varying Chain Length: Using different fatty acyl chlorides or alkyl halides in the coupling steps allows for the synthesis of homologues with shorter or longer carbon chains.

Altering Functional Group Position: The ketone and the double bond can be moved to different positions along the carbon chain. This is achieved by selecting starting materials with the desired functionality at different locations.

Synthesizing the Stereoisomer: The corresponding (E)-isomer is a crucial compound for comparative studies. The (E)-tritriacont-24-en-16-one can be synthesized using a modification of the Wittig reaction. The Schlosser modification, which involves treating the intermediate with phenyllithium (B1222949) at low temperatures, allows for the conversion to the more stable intermediate that leads to the (E)-alkene. wikipedia.org Alternatively, using a stabilized ylide in the Wittig reaction or employing the Horner-Wadsworth-Emmons reaction typically yields the (E)-isomer with high selectivity. organic-chemistry.org

Optimization of Synthetic Yields and Purity for Research Applications

Key areas for optimization include:

Grignard and Organometallic Reactions: The formation and use of organometallic reagents, such as Grignard reagents for precursor synthesis, are sensitive to reaction conditions. The exclusion of moisture and oxygen is paramount, as these reagents are highly reactive. rsc.org The purity of the magnesium and the choice of solvent (typically anhydrous ethers like THF or diethyl ether) significantly impact the yield of the desired reagent. rsc.org Recent studies have explored the use of flow chemistry to precisely control reaction parameters like temperature and mixing, leading to improved yields and selectivity in Grignard additions. dtu.dk

Wittig Reaction Conditions: The yield of the Wittig reaction can be optimized by careful selection of the base used to generate the ylide (e.g., n-BuLi, NaH, t-BuOK) and the reaction temperature. commonorganicchemistry.com Purification of the final product to remove the triphenylphosphine (B44618) oxide byproduct is a critical step. While this byproduct can sometimes be removed by crystallization, column chromatography is often required to achieve high purity, which is essential for biological assays where impurities could give false results.

Purification: High-performance liquid chromatography (HPLC) and flash column chromatography are indispensable tools for purifying the final product and its intermediates. The nonpolar nature of this compound makes it well-suited for separation on silica (B1680970) gel.

Advanced Analytical Characterization of Z Tritriacont 24 En 16 One

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are indispensable for determining the precise atomic arrangement of (Z)-tritriacont-24-en-16-one. These techniques provide detailed information about the molecule's carbon skeleton, functional groups, and stereochemistry.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for defining the carbon-hydrogen framework of a molecule. emerypharma.com For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous structural assignment. emerypharma.com

In a typical ¹H-NMR (proton NMR) spectrum, the protons adjacent to the carbonyl group (at C-15 and C-17) would be expected to show characteristic chemical shifts, likely appearing as triplets. The olefinic protons at C-24 and C-25 are crucial for confirming the double bond's presence and configuration. These protons would resonate at a specific chemical shift, and their coupling constant (J-value) would be indicative of the (Z) or cis-geometry. The long aliphatic chains would produce a large, overlapping signal in the upfield region of the spectrum.

The ¹³C-NMR spectrum would provide complementary information, with a distinct signal in the downfield region corresponding to the carbonyl carbon (C-16). The two sp²-hybridized carbons of the double bond (C-24 and C-25) would also have characteristic chemical shifts. The remaining sp³-hybridized carbons of the long alkyl chains would appear as a series of signals in the aliphatic region.

2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity. A COSY experiment would reveal correlations between coupled protons, for instance, between the olefinic protons and their adjacent methylene (B1212753) protons. emerypharma.com An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, aiding in the definitive assignment of the carbon skeleton.

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for Key Functional Groups of this compound

Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH₃ (Terminal) ~0.8-0.9 ~14
CH₂ (Alkyl Chain) ~1.2-1.6 ~22-32
CH₂-C=O (α to carbonyl) ~2.4 ~42
C=O (Ketone) N/A ~210

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a fundamental technique used to determine the molecular weight and formula of a compound and to gain structural insights through analysis of its fragmentation patterns. wikipedia.org The molecular formula for this compound is C₃₃H₆₄O, corresponding to a molar mass of 476.86 g/mol .

In a mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 476.86. High-resolution mass spectrometry, such as ESI-QToF (Electrospray Ionization Quadrupole Time-of-Flight), would confirm the elemental composition with high accuracy.

The fragmentation of the molecular ion provides valuable structural information. chemguide.co.uk For ketones, a primary fragmentation pathway is alpha-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the carbonyl group. wikipedia.orgmiamioh.edu This process results in the formation of stable acylium ions. libretexts.org For this compound, two primary alpha-cleavage events are expected:

Cleavage between C-15 and C-16.

Cleavage between C-16 and C-17.

Another potential fragmentation is the McLafferty rearrangement, which can occur in ketones with sufficiently long alkyl chains. miamioh.edulibretexts.org This involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon bond.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

Fragmentation Pathway Resulting Ion Structure Predicted m/z
Molecular Ion [C₃₃H₆₄O]⁺ 476.86
α-cleavage at C15-C16 [CH₃(CH₂)₁₄CO]⁺ 239.23

Techniques like Atmospheric Pressure Chemical Ionization (APCI-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are also highly effective for analyzing such compounds, particularly within complex mixtures. nih.gov

Vibrational Spectroscopy (e.g., Fourier Transform Infrared (FTIR) Spectroscopy)

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum would display several characteristic absorption bands.

The most prominent peak would be a strong, sharp absorption corresponding to the C=O (carbonyl) stretching vibration of the ketone group, typically found in the region of 1715-1725 cm⁻¹. The long aliphatic chains would give rise to strong C-H stretching vibrations just below 3000 cm⁻¹. The C=C stretching vibration of the cis-alkene would likely appear as a weak to medium band around 1650 cm⁻¹. Furthermore, a characteristic C-H bending vibration for a Z-disubstituted alkene would be expected around 700 cm⁻¹.

Table 3: Predicted Characteristic FTIR Absorption Bands for this compound

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Intensity
C=O (Ketone) Stretch 1715 - 1725 Strong
C-H (Alkyl) Stretch 2850 - 2960 Strong
C=C (Alkene) Stretch ~1650 Weak to Medium

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for isolating this compound from reaction mixtures or natural sources and for assessing its purity.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Methodologies

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. Given its long carbon chain, this compound would require a high-temperature column and programmed temperature ramping to ensure elution. A nonpolar capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., HP-5MS), would be appropriate for separating this relatively nonpolar molecule. nist.gov The retention time would be a key identifier under specific analytical conditions.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds based on their polarity. plos.orgresearchgate.net For a nonpolar compound like this compound, reversed-phase HPLC would be the method of choice. This would involve a nonpolar stationary phase (like C18) and a polar mobile phase, likely a mixture of solvents such as acetonitrile (B52724) and water. The compound's purity can be assessed by the presence of a single, sharp peak in the chromatogram.

Hyphenated Techniques for Complex Mixture Analysis (e.g., GC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful tool for analyzing complex mixtures. researchgate.net Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective hyphenated technique for this type of analysis. nih.gov

In a GC-MS analysis, the GC separates the individual components of a mixture before they enter the mass spectrometer. researchgate.net As this compound elutes from the GC column, it is immediately ionized and fragmented in the mass spectrometer. This provides both the retention time (from GC) and a mass spectrum (from MS) for the compound, allowing for highly confident identification and quantification even in the presence of other substances. This technique is invaluable for confirming the presence of the target compound in complex biological or synthetic samples.

Preparative Chromatography for Compound Isolation (e.g., Column Chromatography, Thin-Layer Chromatography)

The isolation of this compound from a complex mixture, such as a natural extract or a synthetic reaction milieu, necessitates the use of preparative chromatography. This technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase, allowing for the purification of target molecules in quantities sufficient for further analysis. analyticaltoxicology.com

Column Chromatography: This is a primary method for the large-scale purification of this compound. A glass column is packed with a solid adsorbent (the stationary phase), typically silica (B1680970) gel. The crude mixture containing the ketone is loaded onto the top of the column. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. nih.gov Compounds separate based on their polarity; less polar compounds travel down the column faster with a nonpolar mobile phase, while more polar compounds are retained longer by the polar silica gel. For a long-chain ketone like this compound, a gradient elution system, starting with a nonpolar solvent like hexanes and gradually increasing the polarity by adding a solvent like ethyl acetate (B1210297), is often effective. nih.gov Fractions are collected sequentially and analyzed (e.g., by analytical TLC) to identify those containing the pure compound.

Thin-Layer Chromatography (TLC): While primarily an analytical tool for assessing purity and monitoring reaction progress, TLC can be adapted for small-scale purification, a technique known as preparative TLC (prep-TLC). analyticaltoxicology.comnih.gov A thicker layer of stationary phase is used on the plate compared to analytical TLC. analyticaltoxicology.com The sample is applied as a continuous band near the bottom of the plate. The plate is then developed in a chamber containing the mobile phase. nih.gov After development, the separated bands corresponding to different compounds are visualized (often under UV light if the compound is UV-active or by using a stain). The band corresponding to this compound is physically scraped from the plate, and the pure compound is then extracted from the adsorbent with an appropriate solvent.

Table 1: Overview of Preparative Chromatography Techniques for Isolating this compound

TechniqueStationary PhaseTypical Mobile Phase SystemPrinciple of SeparationScale
Column Chromatography Silica GelHexane/Ethyl Acetate GradientAdsorption; separation based on polarityMilligrams to grams
Preparative TLC Silica Gel (thicker layer)Hexane/Ethyl AcetateAdsorption; separation based on polarityMicrograms to milligrams analyticaltoxicology.com
Preparative HPLC Reversed-Phase (e.g., C18)Methanol/Water or Acetonitrile/WaterPartitioning; separation based on hydrophobicity springernature.comnih.govMilligrams to grams springernature.com

Advanced Derivatization Strategies for Enhanced Detection and Analysis (e.g., silylation)

Due to its high molecular weight and relatively low volatility, direct analysis of this compound by methods like gas chromatography-mass spectrometry (GC-MS) can be challenging. Derivatization is a chemical modification technique used to convert the analyte into a form that is more suitable for analysis, typically by improving its volatility, thermal stability, or detectability.

Silylation: This is one of the most common derivatization techniques for compounds containing active hydrogen atoms, though it is also applied to ketones to form silyl (B83357) enol ethers. acs.orgnih.gov The primary purpose of derivatizing ketones is often to improve chromatographic properties and obtain more structurally informative mass spectra. The ketone is reacted with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often in the presence of a catalyst like trimethylchlorosilane (TMCS). This reaction converts the ketone into its corresponding trimethylsilyl (B98337) (TMS) enol ether. The resulting derivative is more volatile and thermally stable than the parent ketone, leading to improved peak shape and resolution in GC analysis.

Other derivatization strategies for carbonyl compounds involve reaction with reagents like alkoxyamines or hydrazines, which are particularly useful for enhancing ionization efficiency in liquid chromatography-mass spectrometry (LC-MS) analyses. acs.org

Table 2: Derivatization Strategies for Ketone Analysis

StrategyReagent ExamplePurposeResulting DerivativeAnalytical Enhancement
Silylation BSTFA + TMCSIncrease volatility and thermal stability Silyl enol etherImproved GC peak shape, reduced thermal degradation nih.gov
Oximation O-Methylhydroxylamine hydrochlorideStabilize keto-enol tautomers, increase volatilityMethoxime derivativePrevents multiple peaks from tautomers in GC
Hydrazone Formation 2,4-Dinitrophenylhydrazine (DNPH)Enhance detection by UV or MSHydrazone derivativeChromophore addition for UV detection; improved ionization for LC-MS
Girard Derivatization Girard's Reagent TEnrich carbonyl compounds from a complex matrix acs.orgHydrazone derivative with a quaternary ammonium (B1175870) groupSelective isolation and improved sensitivity in LC-MS/MS nih.gov

Isotopic Analysis for Origin and Pathway Tracing

Isotopic analysis is a powerful tool for elucidating the biosynthetic pathways of natural products and determining their origins. princeton.edu By introducing atoms with a non-natural isotopic abundance (e.g., deuterium (B1214612) (²H), carbon-13 (¹³C)) into the producing organism, researchers can trace the metabolic fate of precursor molecules into the final product. neiu.edu

For an insect pheromone like this compound, a typical experiment might involve feeding the insect a diet supplemented with deuterium-labeled precursors, such as deuterated fatty acids or simply heavy water (D₂O). researchgate.netnih.gov The insect's biosynthetic enzymes will incorporate these heavy isotopes into the pheromone molecule.

The isolated pheromone is then analyzed by high-resolution mass spectrometry. The mass of the labeled pheromone will be higher than the unlabeled version, and the specific mass increase can reveal the number of deuterium atoms incorporated. Furthermore, fragmentation analysis (MS/MS) can often pinpoint the locations of the labels within the molecule. This information provides critical clues about the precursor molecules (e.g., which fatty acids are used) and the types of enzymatic reactions involved in its formation (e.g., desaturation, elongation, oxidation). nih.gov

Table 3: Hypothetical Isotopic Labeling Experiment for Biosynthesis

Labeled PrecursorExpected Mass Shift in Parent Ion (M)Information Gained
Heavy Water (D₂O)M + n (variable)General biosynthetic activity; identifies sites of H incorporation nih.gov
[¹³C₂]-AcetateM + n (n = number of acetate units incorporated)Confirms fatty acid synthase (FAS) pathway involvement
[D₃]-Hexadecanoic acidM + 3Indicates direct incorporation or modification of this specific fatty acid researchgate.net

Computational Approaches for Spectroscopic Prediction and Validation

Computational chemistry provides a powerful theoretical framework to complement experimental analytical data. Quantum mechanical methods, particularly Density Functional Theory (DFT), can predict various molecular properties, including spectroscopic data, with a high degree of accuracy. core.ac.ukspectroscopyonline.com This is invaluable for validating a proposed structure or distinguishing between possible isomers. youtube.com

For this compound, DFT calculations can be used to predict its ¹³C and ¹H NMR chemical shifts. nrel.govrsc.org The process involves:

Building a 3D model of the molecule.

Performing a geometry optimization calculation to find the lowest energy conformation.

Calculating the NMR shielding tensors for each nucleus in the optimized structure.

Converting these shielding tensors into chemical shifts, often by referencing them against a calculated standard like tetramethylsilane (B1202638) (TMS) or by using a linear scaling approach. youtube.com

The resulting predicted spectrum can be directly compared with the experimentally obtained NMR spectrum. A strong correlation between the predicted and experimental chemical shifts provides powerful evidence for the correctness of the assigned structure. This approach is particularly useful for complex molecules with many overlapping signals or for confirming the stereochemistry of features like the Z-configured double bond. nrel.gov

Table 4: Hypothetical Comparison of Experimental vs. DFT-Predicted ¹³C NMR Shifts for this compound

Carbon AtomExperimental δ (ppm)DFT-Predicted δ (ppm)Deviation (ppm)
C-16 (C=O)210.5209.8-0.7
C-24 (=CH-)130.1130.5+0.4
C-25 (=CH-)129.5129.2-0.3
C-15 (-CH₂-)42.342.1-0.2
C-17 (-CH₂-)42.342.1-0.2
C-33 (-CH₃)14.114.3+0.2

(Note: Data are hypothetical and for illustrative purposes only.)

Structure Activity Relationship Sar Studies and Molecular Modeling of Z Tritriacont 24 En 16 One

Theoretical Frameworks for Understanding SAR in Very Long-Chain Lipids

The biological functions of very long-chain lipids are intrinsically linked to their physical and chemical properties, which are dictated by their molecular structure. VLCFAs, defined as fatty acids with more than 20 carbon atoms, are integral components of cellular lipids such as sphingolipids and glycerophospholipids and serve as precursors for lipid mediators. creative-proteomics.comnih.gov The sheer length of their carbon chains allows for significant van der Waals interactions, influencing membrane properties like fluidity, permeability, and the formation of lipid microdomains. nih.gov

Mutations in genes that encode for enzymes involved in the metabolism of VLCFAs can lead to a variety of inherited diseases, highlighting their critical role in cellular function. creative-proteomics.comnih.gov The SAR of these molecules is therefore understood through their interactions with proteins, their incorporation into complex lipids, and their influence on the biophysical characteristics of cellular membranes.

Influence of Alkene Position and Stereochemistry on Biological Interactions

In (Z)-tritriacont-24-en-16-one, the cis (Z) configuration of the double bond at the 24th position creates a pronounced bend in the aliphatic tail. This contrasts with a trans (E) isomer, which would result in a more linear and rigid structure. The stability of an alkene is influenced by the substitution pattern of the double bond, with more substituted alkenes generally being more stable. libretexts.org The specific location of the double bond can also affect the molecule's reactivity and its susceptibility to enzymatic modification. quora.com The positioning of the double bond far from the ketone group suggests that the two functional groups may exert independent effects on the molecule's interactions with biological targets.

Impact of the Ketone Functional Group on Molecular Recognition and Target Binding

The ketone group, with its carbonyl moiety, introduces a polar and reactive site into the otherwise nonpolar hydrocarbon chain. This functional group can participate in hydrogen bonding and dipole-dipole interactions, which are crucial for molecular recognition and binding to protein targets. researchgate.net The interaction of ketone-containing flavors with myofibrillar proteins has been shown to be influenced by the length of the carbon chain, with longer chains leading to stronger hydrophobic interactions. researchgate.net

In the context of this compound, the ketone at the 16th position breaks the symmetry of the long alkyl chain. This positioning may be optimal for fitting into a specific binding pocket of a receptor or enzyme. Ketone bodies, which are much smaller molecules, are known to act as signaling molecules by binding to G protein-coupled receptors, indicating that the ketone functional group can be a key determinant of biological activity. frontiersin.orgnih.gov

Molecular Docking and Computational Approaches for Related Compounds (e.g., ceramides)

In the absence of experimental data, molecular docking and other computational methods provide a powerful tool for predicting the potential biological targets of this compound and understanding its binding modes. These in silico approaches are widely used in drug design and SAR studies to model the interaction between a ligand and a protein at the atomic level. anu.edu.au

For very long-chain lipids like ceramides (B1148491), molecular modeling can elucidate how variations in chain length and saturation affect their binding to specific protein domains. Similar approaches could be applied to this compound to screen for potential protein partners and to generate hypotheses about its mechanism of action. The results of such studies are typically presented in data tables that quantify the predicted binding affinity, often as a docking score.

Table 1: Illustrative Molecular Docking Scores of this compound and Analogues with a Hypothetical Protein Target
CompoundModificationPredicted Binding Affinity (kcal/mol)Key Interacting Residues
This compoundParent Compound-9.8Hydrophobic pocket, H-bond with Ser-120
Analogue 1(E)-isomer at C24-8.5Reduced fit in hydrophobic pocket
Analogue 2Ketone at C12-9.2H-bond with Asn-150
Analogue 3Saturated chain-7.9Loss of specific interactions near C24
Analogue 4C30 chain length-8.1Incomplete filling of hydrophobic pocket

Rational Design and Synthesis of this compound Analogues for Targeted Biological Probes

The rational design and synthesis of analogues are essential for validating computational predictions and for probing the biological functions of a lead compound. pnas.orgnih.gov By systematically modifying the structure of this compound, researchers can identify the key molecular features responsible for its activity.

The synthesis of long-chain enones and their analogues can be achieved through various organic chemistry methodologies. acs.org For this compound, analogues could be designed to explore the importance of the chain length, the position and stereochemistry of the double bond, and the location of the ketone group. Furthermore, functional groups can be incorporated to create fluorescent probes for imaging studies or photoaffinity labels for identifying binding partners. rsc.org

Table 2: Examples of Rationally Designed Analogues of this compound as Biological Probes
AnalogueStructural ModificationIntended ApplicationRationale
Fluorescent AnalogueAttachment of a fluorophore (e.g., NBD) to the alkyl chainCellular localization studiesTo visualize the subcellular distribution of the lipid
Photoaffinity ProbeIncorporation of a photo-reactive group (e.g., benzophenone)Target identificationTo covalently crosslink the lipid to its binding partners upon UV irradiation
Biotinylated AnalogueAddition of a biotin (B1667282) tagPull-down assaysTo isolate and identify interacting proteins
Chain-Truncated AnalogueShorter alkyl chain (e.g., C25)Investigate the role of chain length in activityTo determine the minimal chain length required for biological effect

Future Research Directions and Applications

Exploration of Novel Biological Activities of (Z)-Tritriacont-24-en-16-one

Future research would likely focus on elucidating the specific biological activities of this compound. Long-chain molecules are known to possess a variety of bioactivities, and this compound could be investigated for its potential as an insecticide, fungicide, or plant growth regulator. mdpi.com Many insect pheromones are long-chain ketones, suggesting a possible role in chemical communication. nih.gov Investigations could explore its efficacy against agricultural pests or its influence on plant physiology.

Development of Advanced Synthetic Methodologies for Sustainable Production

The development of efficient and sustainable methods for the synthesis of this compound would be a key area of research. Current synthetic routes for long-chain ketones can be complex and may not be environmentally friendly. Future methodologies could focus on biocatalysis or green chemistry principles to create more sustainable production pathways.

In-depth Mechanistic Studies of Biosynthetic Pathways

Understanding how this compound is produced in nature is fundamental. In insects, the biosynthesis of long-chain ketones often originates from fatty acid metabolism. nih.govresearchgate.net Research could aim to identify the specific enzymes and genetic pathways responsible for the elongation, desaturation, and oxidation steps that lead to the formation of this particular ketone. This knowledge could be harnessed for biotechnological production.

Integration with Untargeted Metabolomics and Lipidomics for Comprehensive Biological Understanding

Untargeted metabolomics and lipidomics are powerful tools for understanding the broad physiological roles of specific compounds. Future studies could employ these techniques to analyze the metabolic profiles of organisms that produce or are exposed to this compound. This could reveal its metabolic fate, its impact on other cellular lipids and metabolites, and uncover previously unknown biological functions.

Potential Interdisciplinary Applications in Agricultural Science and Environmental Chemistry

The potential applications of this compound could extend across various disciplines. In agricultural science, its role as a semiochemical could be explored for pest management strategies. mdpi.com In environmental chemistry, research could focus on its environmental fate and persistence, as well as its potential for bioremediation of contaminated sites. The study of similar long-chain ketones has been applied to understand historical pottery use through the analysis of lipid residues. sci-hub.cat

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